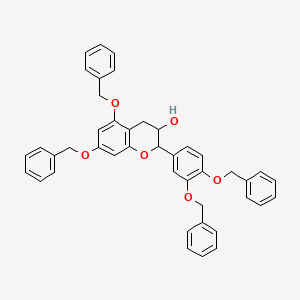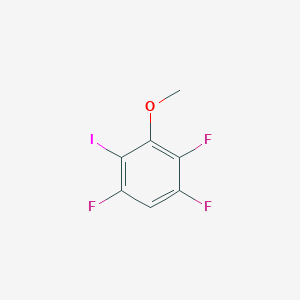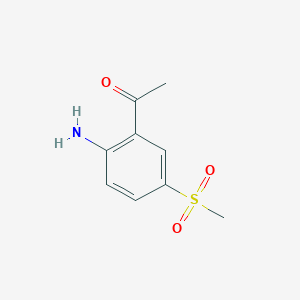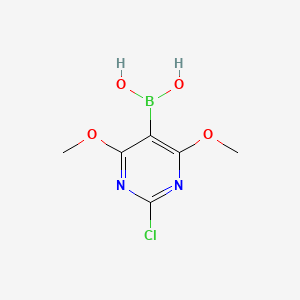
(2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C6H8BClN2O4. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid typically involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling, which uses palladium as a catalyst and a base such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles.
Coupling Reactions: Particularly the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Aqueous or organic solvents like ethanol or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling with an aryl halide can produce biaryl compounds .
Applications De Recherche Scientifique
(2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action for (2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid in coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dimethoxy-5-pyrimidinylboronic acid
- 2-Chloro-4,6-dimethoxypyrimidine
- 2,6-Dimethoxypyrimidin-5-ylboronic acid
Uniqueness
(2-Chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
654075-24-8 |
|---|---|
Formule moléculaire |
C6H8BClN2O4 |
Poids moléculaire |
218.40 g/mol |
Nom IUPAC |
(2-chloro-4,6-dimethoxypyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H8BClN2O4/c1-13-4-3(7(11)12)5(14-2)10-6(8)9-4/h11-12H,1-2H3 |
Clé InChI |
HCZXMRHUYFFDOM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(N=C(N=C1OC)Cl)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


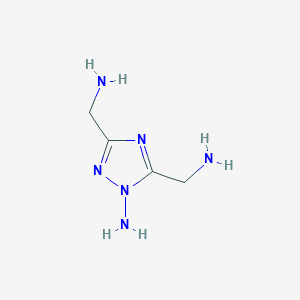
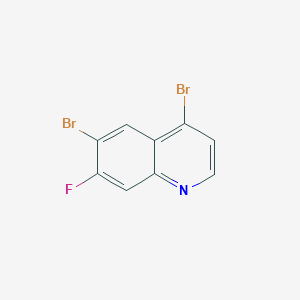
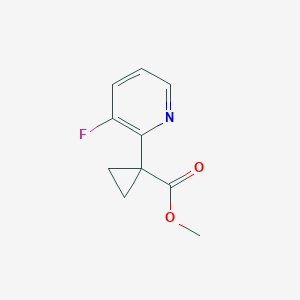
![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B13121083.png)
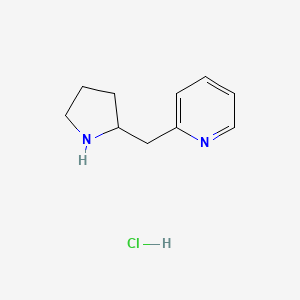
![Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-](/img/structure/B13121092.png)
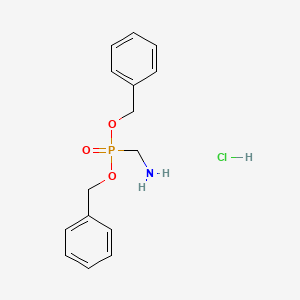
![prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13121104.png)
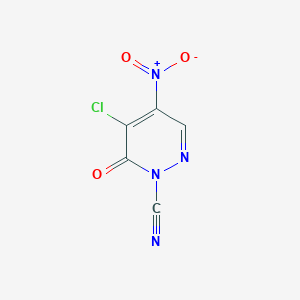
![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)
![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)
